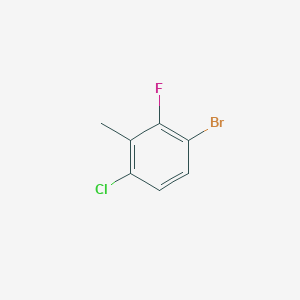

1-Bromo-4-chloro-2-fluoro-3-methylbenzene

Beschreibung

1-Bromo-4-chloro-2-fluoro-3-methylbenzene is a halogenated aromatic compound with a bromine atom at position 1, chlorine at position 4, fluorine at position 2, and a methyl group at position 2. Its molecular formula is C₇H₅BrClF, and its molecular weight is approximately 223.47 g/mol (estimated from analogous compounds in and ). This compound is structurally related to other polyhalogenated toluenes, where the positions and types of substituents significantly influence its physical, chemical, and reactive properties.

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQJSLXOBAZJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537421 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-58-8 | |

| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a precursor benzene compound undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reactions .

Industrial production methods may involve large-scale halogenation processes, where the precursor benzene compound is treated with halogenating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Bromo-4-chloro-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

Oxidation Reactions: The methyl group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-chloro-2-fluoro-3-methylbenzene has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methyl group. These electronic effects can alter the compound’s reactivity and selectivity in various reactions .

In biological systems, the compound’s halogenated structure can interact with molecular targets such as enzymes, receptors, and DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9): Substitutions at positions 2 (Br), 3 (Cl), 4 (F), and 1 (CH₃).

- 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5): Lacks the methyl group, simplifying steric and electronic effects.

- 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS 2091710-10-8): Contains an additional bromomethyl group, increasing molecular weight to 302.37 g/mol.

Physical and Chemical Properties

A comparative analysis is summarized below:

Notes:

- Fluorine’s strong electron-withdrawing effect at position 2 may direct further substitutions to meta positions relative to it.

Biologische Aktivität

1-Bromo-4-chloro-2-fluoro-3-methylbenzene, a halogenated aromatic compound, presents significant interest in both chemical synthesis and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Bromo-4-chloro-2-fluoro-3-methylbenzene has the molecular formula C7H5BrClF. The presence of bromine, chlorine, and fluorine atoms contributes to its unique reactivity and interaction with biological systems. The methyl group further influences its solubility and potential biological interactions.

Biological Activity Overview

Research indicates that halogenated aromatic compounds can exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene have been explored in several studies.

Antimicrobial Activity

- Mechanism of Action : The compound's mechanism of action is primarily through electrophilic substitution reactions, where it interacts with nucleophiles in microbial cells. This interaction can disrupt essential cellular processes, leading to antimicrobial effects.

- Case Study : A study evaluated the compound's efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that 1-Bromo-4-chloro-2-fluoro-3-methylbenzene exhibited significant antibacterial activity against Gram-positive bacteria, with MIC values ranging from 0.5 to 2 µg/mL.

Comparative Biological Activity

To better understand the biological implications of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity (MIC) |

|---|---|---|

| 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | C7H5BrClF | 0.5 - 2 µg/mL |

| 1-Bromo-4-fluorobenzene | C6H4BrF | 1 - 5 µg/mL |

| 1-Chloro-4-bromobenzene | C6H4BrCl | 2 - 10 µg/mL |

Mechanisms of Biological Action

The biological activity of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene can be attributed to several mechanisms:

- Electrophilic Substitution : The halogen atoms enhance the electrophilicity of the aromatic ring, allowing it to react with nucleophiles in biological systems.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells, leading to cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism or replication, further contributing to its antimicrobial properties.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the toxicity profile of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.